N-phenyl-N-piperidin-3-yl-propionamide
Description
Properties
Molecular Formula |
C14H20N2O |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
N-phenyl-N-piperidin-3-ylpropanamide |
InChI |
InChI=1S/C14H20N2O/c1-2-14(17)16(12-7-4-3-5-8-12)13-9-6-10-15-11-13/h3-5,7-8,13,15H,2,6,9-11H2,1H3 |
InChI Key |
RDUKFEYXIMQGRR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCCNC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperidine-Containing Amides
N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenyl-propanamide ():
- Formula : C₁₆H₂₄N₂O₂.
- Key Differences : The piperidine substituent is at position 4, with a methoxymethyl group, increasing hydrophilicity and steric bulk compared to the unsubstituted piperidin-3-yl group in the target compound. This substitution may alter binding affinity in receptor-targeted applications .
- N-(3,5-Dimethylphenyl)-3-(1-piperidinyl)propanamide (): Formula: C₁₇H₂₅N₂O. The piperidine is unsubstituted, contrasting with the target compound’s 3-yl substitution .
N-Phenyl Amide Derivatives
- 3-Chloro-N-phenyl-phthalimide (): Formula: C₁₄H₈ClNO₂. Key Differences: A phthalimide core (isoindole-1,3-dione) replaces the propionamide backbone. The chlorine substituent and rigid aromatic system make it suitable as a polyimide monomer in polymer synthesis, unlike the more flexible target compound .
Pyridine-Based Propionamides
- N-(3-Pyridyl)pivalamide (): Formula: C₁₀H₁₄N₂O. Key Differences: A pyridine ring replaces the piperidine, reducing basicity.
Comparative Physicochemical Properties
Preparation Methods
Reductive Amination and Subsequent Acylation
Reductive amination serves as a cornerstone for synthesizing secondary amines, which are critical intermediates in the preparation of N-phenyl-N-piperidin-3-yl-propionamide. In this method, piperidin-3-amine reacts with benzaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) . The reaction typically proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature, yielding N-benzylpiperidin-3-amine .
Following benzylation, the intermediate undergoes hydrogenolytic debenzylation using palladium on carbon (Pd/C) under hydrogen atmosphere to generate N-phenylpiperidin-3-amine. This secondary amine is subsequently acylated with propionyl chloride in the presence of a base such as diisopropylethylamine (DIPEA) . The reaction is conducted in anhydrous DCM at 0–5°C to minimize side reactions, yielding the target compound with reported purities exceeding 95% .
Critical Parameters :
-
Solvent choice : Polar aprotic solvents (e.g., DCM) enhance reaction homogeneity.
-
Temperature control : Low temperatures during acylation prevent exothermic side reactions.
-
Stoichiometry : A 1:1.2 molar ratio of amine to propionyl chloride optimizes conversion .
Direct Acylation via Propionyl Chloride
A more streamlined approach involves direct acylation of pre-synthesized N-phenylpiperidin-3-amine. This method bypasses the need for protective groups, leveraging the nucleophilicity of the secondary amine. Propionyl chloride is added dropwise to a chilled (-10°C) solution of N-phenylpiperidin-3-amine and DIPEA in DCM. The mixture is stirred for 12–24 hours at room temperature, followed by aqueous workup to isolate the product .
Advantages :
-
Simplified workflow : Eliminates debenzylation steps.
-
High yield : Typical yields range from 70–85% after recrystallization from ethanol/water mixtures .
Table 1: Optimization of Direct Acylation
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | Maximizes solubility |
| Base | DIPEA | Enhances nucleophilicity |
| Reaction Time | 18 hours | Balances conversion vs. degradation |
| Temperature | 0°C → Room Temperature | Controls exotherm |
Solid-Phase Peptide Conjugation Techniques
Innovative hybrid strategies, inspired by enkephalin analogue synthesis, employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) -mediated coupling. Here, propionic acid is activated with HATU and DIPEA in acetonitrile, forming a reactive ester. This intermediate reacts with N-phenylpiperidin-3-amine, yielding the target amide with minimal racemization .
Key Observations :
-
Coupling efficiency : HATU achieves >90% conversion in 2 hours.
-
Side products : Minor dipeptide conjugates may form if stoichiometry is unbalanced .
Case Study :
In a representative protocol, Boc-protected enkephalin analogues were conjugated to N-phenyl-N-(piperidin-2-ylmethyl)propionamide derivatives using HATU. After deprotection with trifluoroacetic acid (TFA), the final products exhibited high μ-opioid receptor affinity . Adapting this method for the 3-yl isomer requires substituting piperidin-3-amine precursors.
Crystallization and Purification Strategies
Post-synthetic purification is critical for pharmaceutical-grade this compound. Crystalline Form-A , characterized by sharp X-ray diffraction peaks at 2θ = 12.5°, 15.8°, and 21.3°, is obtained via solvent-antisolvent crystallization. A mixture of methanol and dichloromethane (3:1 v/v) is employed, with gradual addition of water to induce nucleation .
Table 2: Crystallization Conditions
| Solvent System | Temperature | Purity (%) | Crystal Form |
|---|---|---|---|
| Methanol/DCM/Water | 25°C | 99.2 | Form-A |
| Ethanol/THF | −20°C | 97.5 | Amorphous |
Analytical Characterization
High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) are indispensable for structural validation. Key spectral data include:
Q & A
Basic: What are the standard synthetic routes for N-phenyl-N-piperidin-3-yl-propionamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling a piperidin-3-amine derivative with a propionamide group. For example, in analogous compounds (e.g., N-(1-benzylpiperidin-4-yl)-N-(3,4-dichlorophenyl)propionamide), the reaction uses 1-benzylpiperidin-4-amine with propionyl chloride in dichloromethane under nitrogen, followed by purification via column chromatography (61–63% yields) . Key optimizations include:
- Temperature control : Maintaining 0–5°C during acyl chloride addition to prevent side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DCM) improve solubility of intermediates.
- Catalyst use : Triethylamine (TEA) as a base enhances reaction efficiency.
Basic: Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR are critical for confirming the piperidine ring conformation and propionamide linkage. For example, δ 1.2–1.4 ppm (CH₃ of propionamide) and δ 2.5–3.5 ppm (piperidine protons) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₁₉N₂O: 231.1497) .
- IR Spectroscopy : Amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) confirm functional groups .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies often arise from:
- Purity variations : Use HPLC (C18 column, acetonitrile/water gradient) to verify purity >98% .
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times in receptor-binding studies .
- Structural analogs : Compare activity with derivatives (e.g., fluorinated or methoxy-substituted variants) to identify SAR trends .
Advanced: What strategies mitigate byproduct formation during this compound synthesis?
Methodological Answer:
Common byproducts (e.g., unreacted amine or over-acylated species) can be minimized by:
- Stoichiometric precision : Use a 1.2:1 molar ratio of propionyl chloride to amine to avoid excess acylating agent .
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the piperidine ring .
- Chromatographic purification : Employ gradient elution (hexane/ethyl acetate) to separate byproducts with similar polarities .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of fine particles .
- Waste disposal : Neutralize acidic/basic residues before disposal in designated hazardous waste containers .
Advanced: How can computational methods aid in predicting the pharmacokinetic properties of this compound?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., opioid receptors) based on analogous structures like fentanyl derivatives .
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism .
- MD simulations : GROMACS can simulate stability in aqueous environments over 100-ns trajectories .
Basic: What are the key stability considerations for storing this compound?
Methodological Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the amide bond .
- Light sensitivity : Use amber vials to avoid photodegradation, as seen in structurally related pyridine derivatives .
- Moisture control : Include desiccants (e.g., silica gel) in storage containers .
Advanced: How can researchers design SAR studies to explore the pharmacological potential of this compound?
Methodological Answer:
- Core modifications : Synthesize analogs with substituents on the phenyl ring (e.g., –Cl, –OCH₃) to assess binding affinity trends .
- Piperidine substitutions : Replace the piperidine-3-yl group with azepane or morpholine rings to study steric effects .
- In vitro assays : Use radioligand displacement assays (e.g., μ-opioid receptor) to quantify IC₅₀ values .
Basic: What chromatographic methods are optimal for purity analysis?
Methodological Answer:
- HPLC : C18 column (4.6 × 250 mm), mobile phase: 70:30 acetonitrile/0.1% TFA in water, flow rate 1.0 mL/min, UV detection at 254 nm .
- TLC : Silica gel 60 F₂₅₄, eluent: ethyl acetate/hexane (1:1), visualize under UV or iodine vapor .
Advanced: How should researchers address discrepancies in melting point data across literature sources?
Methodological Answer:
- Standardize methods : Use a Büchi Melting Point B-540 apparatus with a heating rate of 1°C/min .
- Purity verification : Cross-check with HPLC and elemental analysis (C, H, N) to rule out impurities affecting melting ranges .
- Report conditions : Document atmospheric pressure and calibration standards (e.g., NIST-traceable references) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
